Tetradec-2-enylsuccinic acid

Description

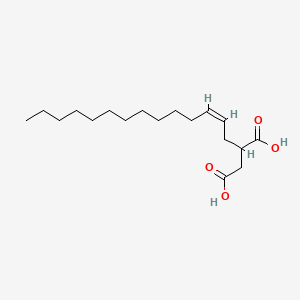

Tetradec-2-enylsuccinic acid is an organic compound characterized by a succinic acid backbone substituted with a tetradec-2-enyl group (a 14-carbon alkyl chain containing a double bond at the second position).

Properties

CAS No. |

58338-68-4 |

|---|---|

Molecular Formula |

C18H32O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-[(Z)-tetradec-2-enyl]butanedioic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20/h12-13,16H,2-11,14-15H2,1H3,(H,19,20)(H,21,22)/b13-12- |

InChI Key |

ZLOAZZZWTAEXHF-SEYXRHQNSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CC(CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradec-2-enylsuccinic acid typically involves the reaction of succinic anhydride with tetradec-2-ene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the addition of the tetradec-2-enyl group to the succinic acid backbone. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tetradec-2-enylsuccinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the tetradec-2-enyl group to a single bond, resulting in a saturated derivative.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tetradec-2-enylsuccinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of tetradec-2-enylsuccinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter membrane properties, and interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison :

- Molecular Formula : C₁₆H₂₈O₄ (vs. This compound’s hypothetical formula C₁₈H₃₂O₄, assuming a 14-carbon chain).

- Alkyl Chain : Shorter chain (12 carbons vs. 14 carbons) with a double bond at the second position.

- Functional Groups : Both share a succinic acid core, but the shorter chain in dodec-2-enylsuccinic acid may reduce lipophilicity compared to this compound .

Physicochemical Properties :

- Molecular Weight : 284.39 g/mol (lower than this compound’s estimated weight of ~312 g/mol).

- Reactivity : Likely exhibits similar acid-base behavior due to the succinic acid group. The shorter chain may enhance water solubility.

2-(Tetradecylthio)acetic Acid (CAS 2921-20-2)

Structural Comparison :

Physicochemical Properties :

- Molecular Weight : 288.49 g/mol.

- Reactivity : The thioether group may confer higher chemical stability but susceptibility to oxidation. Incompatible with strong acids/alkalis and oxidizing agents .

Toxicity : Classified as a skin and eye irritant (GHS Category 2/2A), with hazards including H315 (skin irritation) and H319 (eye irritation). This contrasts with the unconfirmed toxicity profile of this compound .

2-Methylsuccinic Acid (CAS Not Specified)

Structural Comparison :

Physicochemical Properties :

- Molecular Weight : 132.12 g/mol.

- Reactivity : The absence of a long alkyl chain reduces hydrophobic interactions, increasing water solubility. The methyl group may sterically hinder reactions at the succinic acid core.

Applications : Used as a biochemical intermediate or in organic synthesis. Its simplicity may limit utility in surfactant applications compared to this compound .

Comparative Data Table

| Property | This compound* | Dodec-2-enylsuccinic Acid | 2-(Tetradecylthio)acetic Acid | 2-Methylsuccinic Acid |

|---|---|---|---|---|

| Molecular Formula | C₁₈H₃₂O₄ | C₁₆H₂₈O₄ | C₁₆H₃₂O₂S | C₅H₈O₄ |

| Molecular Weight | ~312 g/mol | 284.39 g/mol | 288.49 g/mol | 132.12 g/mol |

| Key Functional Groups | Succinic acid, C14-enyl chain | Succinic acid, C12-enyl chain | Acetic acid, tetradecylthio chain | Succinic acid, methyl group |

| Toxicity (GHS) | Not Available | Not Available | H315, H319 | Not Available |

| Stability | Likely stable | Not Available | Stable under recommended conditions | Not Available |

| Applications | Surfactants, lubricants (inferred) | Not specified | Laboratory chemicals | Biochemical synthesis |

Key Research Findings and Implications

Chain Length and Lipophilicity : Longer alkyl chains (e.g., this compound) enhance lipophilicity, making these compounds more suitable for surfactant applications compared to shorter-chain analogs like dodec-2-enylsuccinic acid .

Functional Group Impact : The thioether group in 2-(Tetradecylthio)acetic acid increases stability but introduces toxicity risks absent in oxygen-based analogs .

Toxicity Trends : Irritation hazards correlate with alkyl chain length and reactive functional groups, as seen in 2-(Tetradecylthio)acetic acid’s GHS classification .

Q & A

Q. How can clustered data from repeated measurements in this compound bioactivity assays be statistically analyzed?

- Methodological Answer : Apply mixed-effects models to account for intra-participant correlations. Use R packages (e.g.,

lme4) for hierarchical modeling. Sensitivity analysis via bootstrapping reduces Type I errors in small-sample studies .

Q. What computational strategies predict the ecological impact of this compound in aquatic systems?

- Methodological Answer : Combine QSAR models (e.g., EPI Suite) for biodegradability and bioaccumulation with molecular dynamics simulations to assess interactions with aquatic enzymes (e.g., cytochrome P450). Validate predictions via microcosm studies .

Methodological Challenges & Best Practices

Q. How should researchers address the lack of standardized protocols for this compound’s reactivity with transition metals?

- Recommendation : Design kinetic studies under controlled O2/moisture-free environments. Use ICP-MS to track metal leaching. Pre-screen metal catalysts (e.g., Pd/C, Cu) for side-reaction potential .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

- Recommendation : Implement Quality-by-Design (QbD) principles: optimize reaction parameters (e.g., stoichiometry, catalyst loading) via DoE (Design of Experiments). Use PAT (Process Analytical Technology) tools for real-time monitoring .

Data Interpretation & Validation

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies involving this compound?

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to Hill-slope models or four-parameter logistic curves (e.g., GraphPad Prism). Use AIC/BIC metrics to compare model fit. Report EC50 with 95% confidence intervals .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in this compound research amid variable lab conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.